Ethyl 4-hydroxy-2-(pyridin-4-yl)pyrimidine-5-carboxylate
CAS No.: 56406-44-1
Cat. No.: VC2273399
Molecular Formula: C12H11N3O3
Molecular Weight: 245.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 56406-44-1 |
|---|---|
| Molecular Formula | C12H11N3O3 |
| Molecular Weight | 245.23 g/mol |
| IUPAC Name | ethyl 6-oxo-2-pyridin-4-yl-1H-pyrimidine-5-carboxylate |
| Standard InChI | InChI=1S/C12H11N3O3/c1-2-18-12(17)9-7-14-10(15-11(9)16)8-3-5-13-6-4-8/h3-7H,2H2,1H3,(H,14,15,16) |
| Standard InChI Key | DOVJMJFNYVNXQZ-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CN=C(NC1=O)C2=CC=NC=C2 |
| Canonical SMILES | CCOC(=O)C1=CN=C(NC1=O)C2=CC=NC=C2 |
Introduction
Chemical Identity and Structural Characterization
Ethyl 4-hydroxy-2-(pyridin-4-yl)pyrimidine-5-carboxylate is a heterocyclic organic compound belonging to the pyrimidine family. It features a pyrimidine ring with a pyridine moiety at position 2, a hydroxyl group at position 4, and an ethyl carboxylate group at position 5. The compound's structure is characterized by the combination of two important heterocyclic ring systems - pyrimidine and pyridine - which are commonly found in many biologically active compounds and pharmaceuticals. The pyridine ring specifically has its nitrogen at the para position (position 4), distinguishing it from related compounds with different pyridine orientations.
The compound is also known by its IUPAC name, ethyl 6-oxo-2-pyridin-4-yl-1H-pyrimidine-5-carboxylate, which reflects its tautomeric form where the hydroxyl group at position 4 exists as a carbonyl group at position 6. This tautomerism is common in hydroxypyrimidines and affects the compound's chemical behavior and reactivity.
Molecular Identifiers
The compound has several important identifiers that help distinguish it in chemical databases and literature:
| Parameter | Value |
|---|---|
| CAS Number | 56406-44-1 |
| Molecular Formula | C₁₂H₁₁N₃O₃ |
| Molecular Weight | 245.23 g/mol |
| IUPAC Name | ethyl 6-oxo-2-pyridin-4-yl-1H-pyrimidine-5-carboxylate |
| Standard InChI | InChI=1S/C12H11N3O3/c1-2-18-12(17)9-7-14-10(15-11(9)16)8-3-5-13-6-4-8/h3-7H,2H2,1H3,(H,14,15,16) |
| Standard InChIKey | DOVJMJFNYVNXQZ-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CN=C(NC1=O)C2=CC=NC=C2 |
These identifiers provide unique ways to reference and search for this compound in various chemical databases and literature .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume